molecular formula C16H17F3N4O B5678423 2-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine

2-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No. B5678423
M. Wt: 338.33 g/mol
InChI Key: FIAFVGFWCGOFAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves multistep chemical reactions, with specific conditions tailored to introduce or modify functional groups. For example, Shen Li described the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, which shares a part of the structural motif, through chlorination and condensation steps, achieving an overall yield of about 62% (Shen Li, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied, revealing intricate details about bond lengths, angles, and conformations. For instance, the analysis of a related pyrimidinylphenol compound by N. Sharma et al. showcases the planarity of the pyrimidine ring and the specific dihedral angles formed with adjacent rings, providing insight into the spatial arrangement and potential reactivity sites (N. Sharma et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives can vary significantly based on substituents and structural context. For example, the study on copper(II) complexes by M. B. Bushuev et al. highlights the role of non-covalent interactions such as lone pair-π and C-H···π in determining the chemical properties and reactivity of pyrimidine-based ligands (M. B. Bushuev et al., 2010).

Physical Properties Analysis

The physical properties of pyrimidine compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The solubility and crystalline structure have been examined in various studies, offering insights into how these properties can influence the compound's applications and handling (P. Baraldi et al., 2012).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are essential for predicting how these compounds will behave in chemical reactions. Studies on related compounds provide valuable information on reactivity patterns, such as the electrophilic fluorination approach used by O. Eskola et al. to synthesize a pyrrolopyridine derivative, highlighting the versatility and reactivity of the pyrimidine ring (O. Eskola et al., 2002).

properties

IUPAC Name

2-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)14-3-7-21-15(22-14)23-8-4-13(5-9-23)24-11-12-2-1-6-20-10-12/h1-3,6-7,10,13H,4-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAFVGFWCGOFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2=CN=CC=C2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Pyridin-3-ylmethoxy)piperidin-1-YL]-4-(trifluoromethyl)pyrimidine

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